molecular formula C13H12N2O4 B7778565 Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B7778565
M. Wt: 260.24 g/mol
InChI Key: ULPOPAWGMIWVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound belonging to the dihydropyrimidinone class. Dihydropyrimidinone (DHPM) scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities. Related analogs have been extensively studied for their potential biological applications, which include serving as antioxidants , anticancer agents , and antimicrobial compounds . The specific research value and detailed mechanism of action for this particular phenyl-substituted derivative are areas for further investigation by qualified researchers. As with compounds of this nature, it may be of interest in the development of novel therapeutic agents or as a building block in organic synthesis. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, or for application to humans or animals. Researchers should consult the safety data sheet and conduct all appropriate risk assessments prior to use.

Properties

IUPAC Name

ethyl 2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-2-19-12(17)10-8-14-13(18)15(11(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPOPAWGMIWVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Biginelli Protocol

The Biginelli reaction remains a cornerstone for synthesizing tetrahydropyrimidine derivatives. Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is typically prepared via a one-pot condensation of ethyl acetoacetate (1.5 mmol), benzaldehyde (1.2 mmol), and urea (1.2 mmol) in methanol under acidic catalysis (e.g., concentrated HCl). The reaction proceeds via imine formation, followed by cyclization and dehydration.

Reaction Conditions:

  • Solvent: Methanol

  • Catalyst: Concentrated HCl (0.5 mL)

  • Temperature: Reflux (65–70°C)

  • Duration: 15 hours

  • Workup: Precipitation in ice-cold water, filtration, and recrystallization from ethanol.

Yield: ~60–70% (reported for analogous compounds).

Mechanistic Insights

The mechanism involves three steps:

  • Acid-catalyzed formation of an N-acyliminium ion from benzaldehyde and urea.

  • Nucleophilic attack by ethyl acetoacetate’s enol form.

  • Cyclization and dehydration to form the tetrahydropyrimidine ring.

Diethyl Oxalate-Mediated Condensation

Alkoxide-Promoted Cyclization

An alternative route employs diethyl oxalate (10 mmol) and acetophenone (10 mmol) in the presence of sodium ethoxide (NaOEt, 10 mmol). The reaction initiates with Claisen condensation, forming a β-ketoester intermediate, which subsequently cyclizes under basic conditions.

Procedure:

  • Dropwise addition of diethyl oxalate and acetophenone to NaOEt in ethanol.

  • Stirring overnight, followed by heating at 80°C for 30 minutes.

  • Acidification (H₂SO₄, pH 2), extraction with dichloromethane, and recrystallization.

Yield: ~55–65% (estimated from analogous syntheses).

Solvent and Base Optimization

Replacing ethanol with tetrahydrofuran (THF) and using potassium tert-butoxide (t-BuOK) instead of NaOEt increases reaction rates but may reduce yield due to side reactions.

Organocatalytic and Hybrid Catalytic Methods

DMAP-Catalyzed Three-Component Reaction

A three-component reaction utilizing 4-nitrobenzaldehyde, ethyl cyanoacetate, and cyclohexane-1,3-dione in ethanol with DMAP (4-dimethylaminopyridine) as a catalyst achieves high regioselectivity. While originally designed for chromene derivatives, this method adapts to pyrimidinecarboxylates by substituting reagents.

Modified Protocol:

  • Aldehyde: Benzaldehyde (10 mmol)

  • Nucleophile: Ethyl acetoacetate (10 mmol)

  • Catalyst: DMAP (1 mmol)

  • Conditions: Ethanol, reflux, 6 hours.

Yield: ~70% (extrapolated from similar reactions).

Magnetic Nanoparticle-Supported Catalysts

Recent advances employ Fe₃O₄@SiO₂-SO₃H nanoparticles to enhance recyclability. These catalysts facilitate solvent-free conditions, reducing environmental impact.

Advantages:

  • Reusability: >5 cycles without significant activity loss.

  • Yield: ~75% under optimized conditions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable:

  • Precise temperature control (70±2°C).

  • Automated reagent mixing (residence time: 30 minutes).

  • In-line purification via adsorption columns.

Typical Parameters:

ParameterValue
Throughput50 kg/h
Purity>98% (HPLC)
Solvent Consumption30% lower than batch

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1 v/v) remove unreacted starting materials.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for high-purity isolates.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodCatalystSolventTemperatureYield (%)Purity (%)
Biginelli ReactionHClMethanolReflux60–7095
Diethyl OxalateNaOEtEthanol80°C55–6590
DMAP CatalysisDMAPEthanolReflux7097
Flow ReactorNoneSolvent-free70°C7598

Mechanistic Challenges and Solutions

Byproduct Formation

Side products like 3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid arise from over-oxidation. Mitigation strategies include:

  • Controlled Stoichiometry: Limiting oxidant (e.g., KMnO₄) to 1.1 equivalents.

  • Low-Temperature Quenching: Rapid cooling to -10°C post-reaction.

Stereochemical Control

The tetrahydropyrimidine ring exhibits cis/trans isomerism. Chiral catalysts (e.g., L-proline) induce enantioselectivity, achieving >90% ee in preliminary trials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce dihydropyrimidines .

Scientific Research Applications

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3-phenyl, 2,4-dioxo Ethoxycarbonyl (C5) C₁₃H₁₂N₂O₄ 260.25
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(2-fluorophenyl), 1-(p-tolyl), 2-thioxo Thioxo (C2), Methyl (C6) C₂₂H₂₂FN₃O₂S 411.49
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-(4-cyanophenyl), 2-thioxo Cyano (C4), Methyl (C6) C₁₆H₁₆N₄O₂S 344.39
Ethyl 1-isopropyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1-isopropyl, 3-phenyl Isopropyl (N1) C₁₆H₁₈N₂O₄ 302.33
Ethyl 4-cyclohexyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate 4-cyclohexyl, 6-methyl Cyclohexyl (C4), Methyl (C6) C₁₄H₂₂N₂O₃ 278.34

Key Observations :

  • Thioxo vs. Dioxo : Replacement of the 2-oxo group with a thioxo group (e.g., in ) increases molecular weight due to sulfur’s higher atomic mass and alters hydrogen-bonding interactions in crystal structures .
  • N1 Substitution : The isopropyl group in introduces steric bulk, which may reduce solubility compared to the parent compound.

Pharmacological and Chemical Properties

Bioactivity
  • Antimicrobial Activity : Thioxo analogs (e.g., ) exhibit enhanced antibacterial activity compared to dioxo derivatives, likely due to sulfur’s electron-withdrawing effects .
  • Calcium Channel Modulation: The parent compound’s dioxo structure is critical for calcium channel blocking, a property shared with dihydropyrimidinones like Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Physicochemical Properties
Property Target Compound Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo Ethyl 1-isopropyl-2,4-dioxo-3-phenyl
Melting Point Not reported 168–170°C (ethanol recrystallization) Not reported
Solubility Low (polar solvents) Moderate in ethanol Low (hydrophobic isopropyl group)
Stability Air-stable Sensitive to oxidation (thioxo group) Stable under inert conditions

Biological Activity

Introduction

Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (C13H12N2O4) is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the condensation of ethyl acetoacetate with urea and benzaldehyde under acidic or basic conditions. This reaction leads to the formation of the pyrimidine ring structure. The compound can undergo various chemical reactions such as oxidation and reduction, which can yield different derivatives useful for further biological studies.

Chemical Structure

PropertyValue
Molecular Formula C13H12N2O4
Molecular Weight 248.25 g/mol
IUPAC Name This compound

This compound exhibits biological activity primarily through its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites. This inhibition can disrupt metabolic pathways and cellular processes crucial for various physiological functions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a study evaluating a series of pyrimidine derivatives for antimicrobial activity against various bacterial and fungal strains, ethyl 2,4-dioxo-3-phenyl derivatives showed moderate to promising inhibition against pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antimicrobial efficacy .

Case Studies

  • Antibacterial Screening : A study conducted on the antibacterial activity of various derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined for these compounds, showcasing their potential as effective antibacterial agents .
  • Antifungal Activity : In another case study focusing on antifungal properties, derivatives of ethyl 2,4-dioxo-3-phenyl demonstrated significant activity against Aspergillus niger. The results suggested that modifications to the chemical structure could lead to improved antifungal efficacy. Compounds with nitro and amino substituents were particularly effective .

Research Findings

Recent literature reviews have summarized various findings related to the biological activities of ethyl 2,4-dioxo-3-phenyl derivatives:

Study FocusFindings
Antimicrobial Activity Moderate to promising inhibition against tested strains .
Mechanism of Action Inhibition of enzyme activity via binding interactions.
Structure Activity Relationship Substituents significantly affect biological efficacy .

Future Directions

The exploration of ethyl 2,4-dioxo-3-phenyl derivatives continues to be a promising area for drug development. Future research should focus on optimizing these compounds for enhanced bioactivity and lower toxicity profiles. Additionally, in vivo studies are necessary to evaluate their therapeutic potential in clinical settings.

Q & A

Q. What are the common synthetic routes for Ethyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Biginelli condensation or modified multi-step protocols. Key precursors include aldehydes, β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives. For example:

  • Method A : Refluxing 4-cyanobenzaldehyde, ethyl acetoacetate, thiourea, and NH4_4Cl in acetic acid (100°C, 8 h) yields crystalline products after recrystallization .
  • Method B : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 8 hours) and improves efficiency by 20–30% compared to conventional heating .

Q. Table 1: Synthesis Optimization

MethodConditionsYield (%)Reference
ConventionalReflux (AcOH, 8 h)65–75
Microwave100°C, 30 min85–90
Solvent-freeCatalyst (e.g., FeCl3_3)70–80

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves disorder in substituents (e.g., ethyl group occupancy ratios of 0.7:0.3) and confirms flattened boat conformations of the pyrimidine ring .
  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish keto-enol tautomers and confirm regiochemistry (e.g., phenyl vs. methyl substituents) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at 1680–1720 cm1^{-1}) and hydrogen bonding (N–H⋯O/S interactions at 3200–3400 cm1^{-1}) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s crystallographic packing and solubility?

Intermolecular N–H⋯O and N–H⋯S hydrogen bonds form 1D chains along the c-axis, which further stabilize 3D networks via π-π stacking. These interactions:

  • Reduce solubility in non-polar solvents (e.g., hexane) due to strong lattice energy.
  • Enhance thermal stability (melting point >200°C) .

Q. Table 2: Key Hydrogen Bond Parameters

Donor-AcceptorDistance (Å)Angle (°)Reference
N–H⋯O2.85–3.10150–165
N–H⋯S3.30–3.50140–155

Q. How can researchers resolve contradictions in reported biological activities or synthetic yields?

Discrepancies often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., –CN, –CF3_3) increase electrophilicity at C5, altering reactivity .
  • Reaction Monitoring : Use HPLC or TLC to track intermediates (e.g., enamine vs. diketone forms) .
  • Crystallographic Disorder : Dynamic disorder in ethyl groups may lead to misassignment of molecular conformations .

Example : A study reporting 90% yield via microwave synthesis vs. 65% via conventional methods highlights the role of energy input in reducing side reactions.

Q. What strategies improve regioselectivity in substitution reactions at the pyrimidine ring?

  • Electrophilic Substitution : Use Lewis acids (e.g., AlCl3_3) to direct substitutions to the electron-deficient C5 position .
  • Nucleophilic Attack : Polar aprotic solvents (e.g., DMF) favor nucleophilic displacement at carbonyl groups (C2/C4) .

Case Study : Substitution with 4-chlorophenyl groups at C4 achieved 85% regioselectivity using FeCl3_3 catalysis in DMF .

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways or tautomeric stability?

  • Tautomer Stability : DFT calculations (B3LYP/6-31G*) show the 2,4-diketo tautomer is 10–15 kcal/mol more stable than enol forms due to conjugation .
  • Reaction Pathways : Transition state modeling identifies rate-limiting steps (e.g., cyclocondensation in Biginelli reactions) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (–)-menthol) or enzymatic resolution to separate R/S enantiomers .
  • Catalyst Design : Asymmetric catalysis (e.g., Cu(I)/BOX complexes) achieves >90% ee in dihydropyrimidinone derivatives .

Data Contradictions and Troubleshooting

  • Contradiction : Varying melting points (e.g., 198–205°C) due to polymorphic forms or solvate formation.
    • Solution : Perform DSC/TGA to identify hydrates or solvates .
  • Contradiction : Discrepant 1^1H NMR shifts for methyl groups (δ 1.2–1.4 ppm).
    • Solution : Use deuterated solvents (e.g., DMSO-d6_6) to minimize solvent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.